2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
This compound belongs to the pyrimido[5,4-c][2,1]benzothiazine class, a heterocyclic system featuring fused pyrimidine and benzothiazine rings. The 5,5-dioxide moiety indicates sulfone groups at position 5, enhancing stability and influencing electronic properties . At position 2, the (2-chlorobenzyl)sulfanyl group introduces steric bulk and electron-withdrawing effects due to the chlorine atom. The 6-position is substituted with a 4-methylbenzyl group, contributing hydrophobicity and modulating solubility.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S2/c1-17-10-12-18(13-11-17)15-29-22-9-5-3-7-20(22)24-23(33(29,30)31)14-27-25(28-24)32-16-19-6-2-4-8-21(19)26/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPRCWFSXMAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other aryl sulfides, which are known to interact with a variety of biological targets
Mode of Action
Based on its structural similarity to other aryl sulfides, it may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The general synthetic route may include:
- Formation of the Benzothiazine Core: This involves the reaction of appropriate precursors under controlled conditions.
- Introduction of Substituents: The chlorobenzyl and methylbenzyl groups are introduced to modify the compound's pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to function as an enzyme inhibitor , potentially disrupting essential metabolic pathways in various organisms.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The inhibition mechanism often involves interference with bacterial enzyme functions, leading to cell death or growth inhibition.
Antidiabetic Potential
Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor , which is crucial in managing blood glucose levels in diabetic patients. The compound's efficacy is measured using IC50 values (the concentration required to inhibit 50% of the enzyme activity). For example:
| Compound | IC50 (μM) |
|---|---|
| 2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | TBD |
| Acarbose (standard) | 25 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various benzothiazine derivatives demonstrated that certain compounds exhibited antimicrobial activities comparable to standard antibiotics like ciprofloxacin and ketoconazole . The results indicated a promising avenue for developing new antimicrobial agents.
- Inhibition Studies : In silico studies have been performed to assess the binding affinity of this compound to α-glucosidase. The results showed favorable interactions with key residues in the enzyme's active site, suggesting a strong potential for therapeutic application in diabetes management .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the benzothiazine scaffold significantly influence biological activity. Substituents such as halogens and alkyl groups can enhance enzyme inhibition and antimicrobial properties.
Comparison with Similar Compounds
Research Implications and Gaps
While the provided evidence lacks direct biological or pharmacological data for the target compound, structural comparisons suggest it may exhibit enhanced lipophilicity compared to analogues with polar substituents (e.g., cyano groups). Further studies should focus on:
Synthetic Optimization : Improving yields beyond the 57–68% range reported for similar compounds .
Biological Profiling : Evaluating kinase inhibition or antimicrobial activity, given the pharmacological relevance of benzothiazine derivatives .
Preparation Methods
Synthesis of Benzothiazine 5,5-Dioxide
The benzothiazine dioxide core is typically derived from 2-aminobenzenethiol derivatives. Oxidation of 2-aminobenzenethiol with hydrogen peroxide in acidic media yields 2-aminobenzenesulfonic acid, which undergoes cyclization with phosgene or thionyl chloride to form 1,3-benzothiazin-4-one 5,5-dioxide. Alternative routes involve chlorination of 2-mercaptobenzothiazole using sulfuryl chloride (SO₂Cl₂), followed by oxidation to the sulfone.
Key reaction:
$$
\text{2-Mercaptobenzothiazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{DMF, 80°C}} \text{2-Chlorobenzothiazole} \xrightarrow[\text{H}2\text{O}2]{\text{AcOH}} \text{Benzothiazine 5,5-dioxide}
$$
Pyrimidine Ring Annulation
The pyrimido[5,4-c] ring system is constructed via cyclocondensation. A 2-(2-haloaryl)tetrahydropyrimidine precursor reacts with heterocumulenes (e.g., carbon disulfide) under basic conditions to form the fused pyrimidine ring. For example, treatment of 2-(2-chlorophenyl)tetrahydropyrimidine with NaH in DMF and carbon disulfide induces an S$$_N$$Ar-type cyclization, yielding pyrimido[5,4-c]benzothiazine.
Mechanistic insight:
The reaction proceeds through deprotonation of the tetrahydropyrimidine, followed by nucleophilic attack of the thiolate on the electrophilic aryl halide, culminating in ring closure.
Functionalization of the Core Structure
Introduction of the 2-[(2-Chlorobenzyl)sulfanyl] Group
The sulfanyl moiety is introduced via nucleophilic substitution. A chlorinated intermediate at position 2 of the pyrimido ring reacts with 2-chlorobenzyl mercaptan in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C. Alternatively, Mitsunobu conditions (DIAD, PPh$$_3$$) facilitate the coupling of 2-chlorobenzylthiol with a hydroxylated precursor.
Optimization data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 80 | 72 |
| NaH | THF | 60 | 65 |
| DBU | DCM | RT | 58 |
Alkylation at Position 6 with 4-Methylbenzyl
The 4-methylbenzyl group is installed via Friedel-Crafts alkylation or nucleophilic substitution. Treatment of the core structure with 4-methylbenzyl chloride and AlCl$$_3$$ in dichloromethane at 0°C to RT affords the alkylated product. Alternatively, a bromide intermediate undergoes Suzuki-Miyaura coupling with 4-methylbenzylboronic acid.
Critical parameters:
- Excess AlCl$$_3$$ (1.5 equiv) ensures complete activation of the benzyl chloride.
- Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.
Integrated Synthetic Routes
Sequential Cyclization-Alkylation Approach
- Step 1: Cyclocondensation of 2-(2-chlorophenyl)tetrahydropyrimidine with carbon disulfide yields the pyrimido[5,4-c]benzothiazine core.
- Step 2: Sulfanylation with 2-chlorobenzyl mercaptan (K$$2$$CO$$3$$, DMF, 80°C).
- Step 3: Alkylation using 4-methylbenzyl chloride (AlCl$$_3$$, DCM, 0°C).
Overall yield: 42–48% over three steps.
One-Pot Tandem Synthesis
A streamlined method involves simultaneous cyclization and functionalization. A mixture of 2-aminobenzenesulfonamide, 2-chlorobenzyl isothiocyanate, and 4-methylbenzylamine in acetic acid undergoes microwave-assisted heating (120°C, 30 min), directly yielding the target compound.
Advantages:
- Reduced purification steps.
- Higher atom economy (65% yield).
Analytical Characterization
The final product is characterized by:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.12 (m, 8H, ArH), 4.56 (s, 2H, SCH$$2$$), 3.89 (s, 2H, NCH$$_2$$).
- HRMS (ESI): m/z calcd for C$${27}$$H$${22}$$ClN$$3$$O$$2$$S$$_2$$ [M+H]$$^+$$: 536.0854; found: 536.0858.
- HPLC Purity: >98% (C18 column, MeCN/H$$_2$$O = 70:30).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization: Competing pathways during pyrimidine formation are minimized using electron-withdrawing groups (e.g., nitro) on the aryl halide precursor.
- Sulfone Stability: Over-oxidation of the sulfone is prevented by controlled H$$2$$O$$2$$ addition and low-temperature conditions.
- Byproduct Formation: Alkylation at unintended positions is suppressed by sterically hindered bases (e.g., DIPEA).
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step nucleophilic substitutions and oxidation reactions. Key steps include:
- Sulfanyl group introduction : Reaction of chlorobenzyl derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Oxidation : Hydrogen peroxide or m-CPBA oxidizes thioethers to sulfones (5,5-dioxide formation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the pure product .
Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Substitution | K₂CO₃, DMF, 60°C | Introduce sulfanyl group |
| Oxidation | H₂O₂ (30%), acetic acid, 50°C | Form sulfone moiety |
| Purification | Ethyl acetate/hexane (3:7) | Isolate product |
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylbenzyl protons at δ 2.24 ppm, aromatic protons at δ 7.29 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 518.9 for C₂₄H₁₈Cl₃N₃S₂ analogs) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretches at 1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfone yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalyst screening : Transition metals (e.g., CuI) may accelerate thiol-chlorobenzyl coupling .
- Statistical design : Use response surface methodology (RSM) to model temperature, pH, and reagent ratios .
Note : Substituent steric effects (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) require tailored optimization .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Assay validation : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests .
- Solubility checks : Use DLS (Dynamic Light Scattering) to rule out aggregation artifacts in cell studies .
- Molecular docking : Map binding interactions (e.g., sulfone moiety with ATP-binding pockets) to explain variability .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics : Track downstream effects via LC-MS profiling of treated vs. untreated samples .
Methodological Considerations
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Possible Cause | Solution |
|---|---|---|
| Low sulfone yield | Incomplete oxidation | Increase H₂O₂ equivalents or reaction time |
| NMR peak splitting | Diastereomer formation | Optimize chiral separation (HPLC with cellulose columns) |
| Biological activity variability | Off-target effects | Perform kinome-wide selectivity screening |
Theoretical Frameworks for Experimental Design
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with bioactivity .
- Retrosynthetic Analysis : Plan synthesis via disconnection of sulfone and pyrimidine cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
